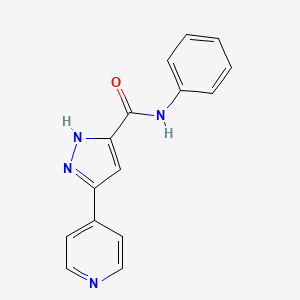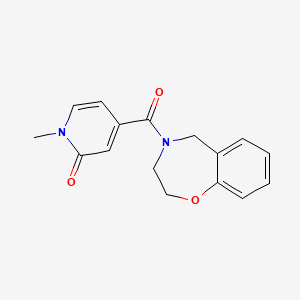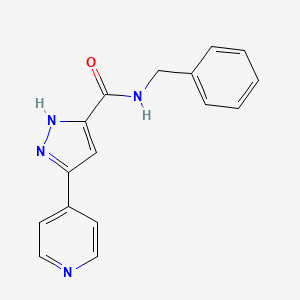![molecular formula C20H19N5O2 B7548391 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound has also been shown to inhibit the activity of key enzymes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine has been shown to have several biochemical and physiological effects. The compound has been reported to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and angiogenesis. The compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine in lab experiments include its high yield, low toxicity in normal cells, and potential as an anticancer agent. However, the limitations of using the compound include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
将来の方向性
There are several future directions for the research on 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine. One potential direction is to investigate the compound's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Another direction is to develop analogs of the compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Conclusion:
In conclusion, 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential as an anticancer agent and has been extensively studied for its cytotoxic activity against various cancer cell lines. The compound's mechanism of action is not fully understood, but it is believed to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Further studies are needed to fully understand the compound's potential as a treatment for other diseases and to develop analogs with improved solubility and potency.
合成法
The synthesis of 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine involves the reaction of piperazine with 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid and benzoyl chloride. The reaction takes place in the presence of a base and a solvent. The yield of the compound is reported to be high, making it a cost-effective method for the synthesis of 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine.
科学的研究の応用
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine has been extensively studied for its potential as an anticancer agent. Several studies have reported that the compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in inhibiting angiogenesis, which is a critical process for tumor growth and metastasis.
特性
IUPAC Name |
phenyl-[4-(3-pyridin-3-yl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-19(15-5-2-1-3-6-15)24-9-11-25(12-10-24)20(27)18-13-17(22-23-18)16-7-4-8-21-14-16/h1-8,13-14H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPPFZVNUTOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-[5-(pyridin-3-YL)-1H-pyrazole-3-carbonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548318.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)
![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)



![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)